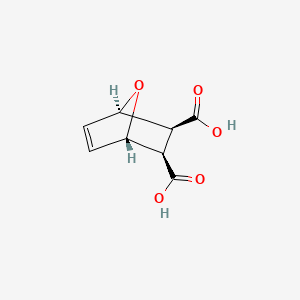

exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

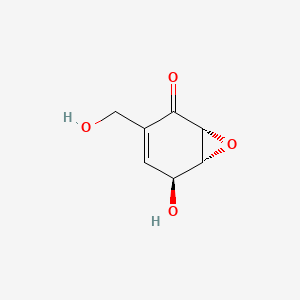

exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid: is a polycarboxylic acid with the molecular formula C8H6O4. It is known for its unique structure, which includes an epoxy group and a tetrahydrophthalic acid moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Epoxidation of Phthalic Anhydride: One common method involves the epoxidation of phthalic anhydride using oxidizing agents such as hydrogen peroxide or peroxybenzoic acid.

Reaction with Furan: Another method involves reacting maleic anhydride with furan in the presence of a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production typically involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The choice of oxidizing agents and solvents, as well as reaction times and temperatures, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The epoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peroxybenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF).

Major Products:

Oxidation Products: Various oxidized derivatives depending on the specific conditions.

Reduction Products: Reduced forms of the compound, often with the epoxy group opened.

Substitution Products: Compounds where the epoxy group has been replaced by other functional groups.

Scientific Research Applications

Chemistry:

- Used as a reactant in organic synthesis to create complex molecules.

- Intermediate in the synthesis of 4,4-dialkyl-2-butenolides .

Biology and Medicine:

- Exhibits hypoglycemic and antitumor activities by inhibiting cancer cell growth through targeting glycolysis enzymes .

Industry:

- Utilized in the production of polymers and resins.

- Acts as a cross-linking agent in various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its epoxy group, which can react with various biological molecules. In cancer cells, it inhibits glycolysis enzymes, thereby reducing the energy supply to the cells and inhibiting their growth . This mechanism makes it a potential candidate for antitumor therapies.

Comparison with Similar Compounds

- cis-1,2,3,6-Tetrahydrophthalic Anhydride

- cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

- Maleic Anhydride

Uniqueness:

- The presence of both an epoxy group and a tetrahydrophthalic acid moiety makes exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic acid unique compared to its analogs. This unique structure allows it to participate in a wider range of chemical reactions and enhances its biological activity.

Properties

CAS No. |

28871-62-7 |

|---|---|

Molecular Formula |

C8H8O5 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6- |

InChI Key |

ROWKCXLLOLDVIO-GUCUJZIJSA-N |

SMILES |

C1=CC2C(C(C1O2)C(=O)O)C(=O)O |

Isomeric SMILES |

C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC2C(C(C1O2)C(=O)O)C(=O)O |

Key on ui other cas no. |

51112-81-3 |

Pictograms |

Irritant |

Synonyms |

endoxo-delta(4)-tetrahydrophthalic acid ETPA |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid and how is it used in polymer synthesis?

A1: this compound (ETAc) is a cyclic anhydride monomer containing an epoxide group. While its molecular formula and exact weight were not specified in the provided abstracts, its structure allows it to act as a co-monomer in polymerization reactions. For instance, ETAc is copolymerized with methacryloyl-2-oxy-1,2,3-propanetricarboxylic acid (MTCA) via photopolymerization to create poly(MTCA-co-ETAc). [] This copolymerization strategy allows for the incorporation of ETAc into various polymer structures.

Q2: How does incorporating this compound into polymers affect their antitumor activity?

A2: While ETAc itself doesn't exhibit direct antitumor activity, its incorporation into polymers modifies their properties and can indirectly influence their biological activity. The research by Chung et al. [] investigated a series of copolymers containing MTCA and ETAc, alongside other monomers like hydrogenethyl-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalate (HEET) and α-ethoxy-exo-3,6-epoxy-1,2,3,6-tetrahydrophthaloyl-5-fluorouracil (EETFU). These copolymers demonstrated higher IC50 values against cancer cell lines (mouse mammary carcinoma FM3A, mouse leukemia P388, and human histiocytic lymphoma U937) compared to 5-fluorouracil (5-FU). Interestingly, the in vivo antitumor activity of these copolymers against sarcoma 180 tumor cells in mice was superior to 5-FU. This suggests that the polymers, potentially due to the presence of ETAc and other incorporated moieties, might influence drug delivery or release, ultimately affecting the overall antitumor efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1201814.png)

![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)

![N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B1201826.png)

![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester](/img/structure/B1201827.png)

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)